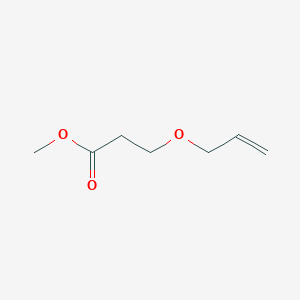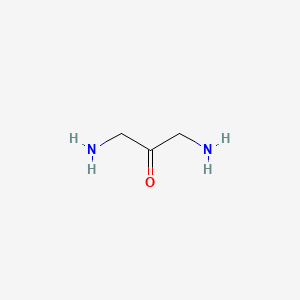![molecular formula C9H12S2 B12116766 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol CAS No. 83776-51-6](/img/structure/B12116766.png)
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H12S2 and a molecular weight of 184.33 g/mol This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
Preparation Methods
The synthesis of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like sodium borohydride.
Scientific Research Applications
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or receptor function. Additionally, the methylsulfanyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol can be compared with similar compounds such as:
4-(Methylsulfanyl)phenylmethanethiol: Similar structure but with a methylene group instead of an ethane chain.
4-(Methylsulfanyl)phenylethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Methylsulfanyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of a thiol group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83776-51-6 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 |
InChI Key |
BBBAWQXWJZXORT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)

amine](/img/structure/B12116719.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)



![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)

